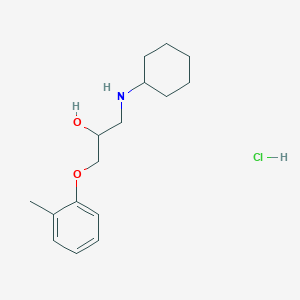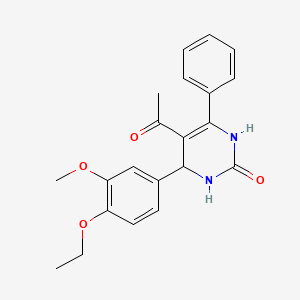![molecular formula C14H20N2O5S B4395508 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395508.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as SDPC, is a chemical compound that has been widely studied for its potential applications in scientific research. The compound was first synthesized in the 1990s, and since then, it has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide involves its ability to bind to specific targets, including ion channels and receptors, and inhibit their activity. The compound has been shown to have a high affinity for certain types of ion channels, including voltage-gated sodium channels and calcium channels. By blocking the activity of these channels, this compound can modulate the flow of ions across cell membranes, leading to changes in cellular function.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects, including effects on neurotransmission, inflammation, and pain perception. The compound has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. This compound has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for specific targets. The compound is also relatively stable and can be used in a variety of experimental settings. However, there are also limitations to its use, including the need for specialized equipment and expertise in its synthesis and handling. In addition, the high potency of this compound can make it difficult to interpret experimental results, as small changes in concentration can have significant effects on cellular function.
Future Directions
There are several potential future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, including studies of its effects on specific ion channels and receptors, as well as investigations into its potential therapeutic applications. The compound has been shown to have promising effects in animal models of pain and inflammation, suggesting that it may have potential as a novel analgesic or anti-inflammatory agent. In addition, further studies of the mechanism of action of this compound may lead to the development of new drugs targeting ion channels and receptors.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been used in a variety of scientific research applications, including studies of ion channels, receptors, and enzymes. The compound has been shown to have potent inhibitory effects on a range of targets, making it a valuable tool for researchers studying these systems. This compound has also been used to investigate the role of specific proteins in various physiological processes, including neurotransmission and inflammation.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-11-5-6-12(21-2)13(8-11)22(18,19)16-7-3-4-10(9-16)14(15)17/h5-6,8,10H,3-4,7,9H2,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAMDYLYQOZMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)
![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)


![N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4395462.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4395468.png)

![1-{1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4395479.png)
![N-1,3-benzodioxol-5-yl-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395485.png)
![N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4395487.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-4-(propionylamino)benzamide](/img/structure/B4395501.png)
